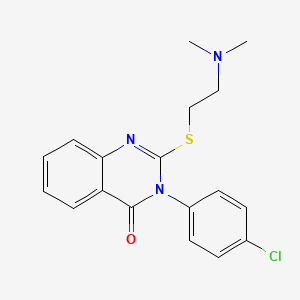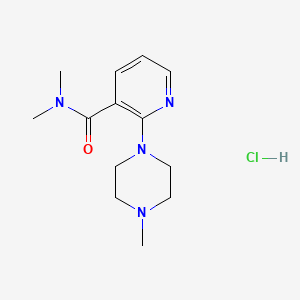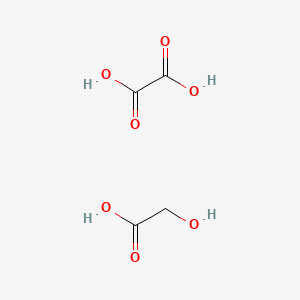
2-Hydroxyacetic acid;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is highly soluble in water and is widely used in various skin-care products due to its ability to penetrate the skin and exfoliate dead skin cells . Oxalic acid, on the other hand, is a colorless crystalline solid that is soluble in water and has a strong acidic nature. It is commonly found in plants and is used in various industrial applications, including cleaning and bleaching .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyacetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification . Another method involves the catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde) .
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . It can also be produced by the oxidation of ethylene glycol using nitric acid .
Industrial Production Methods: In industrial settings, 2-Hydroxyacetic acid is often produced by the reaction of chloroacetic acid with sodium hydroxide, followed by purification through crystallization . Oxalic acid is typically produced by the oxidation of carbohydrates or glucose using nitric acid in large-scale chemical plants .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form glyoxylic acid and further to oxalic acid . It can also undergo esterification reactions to form glycolate esters .
Oxalic acid can undergo reduction reactions to form glycolic acid or carbon dioxide and water . It can also react with bases to form oxalates, which are commonly used in various industrial applications .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Hydroxyacetic acid include oxidizing agents like nitric acid and reducing agents like sodium borohydride . Esterification reactions often involve alcohols and acid catalysts .
For oxalic acid, common reagents include oxidizing agents like nitric acid and reducing agents like zinc or iron . Reactions with bases typically involve sodium hydroxide or potassium hydroxide .
Major Products Formed: The major products formed from the oxidation of 2-Hydroxyacetic acid include glyoxylic acid and oxalic acid . Esterification reactions produce glycolate esters .
The reduction of oxalic acid produces glycolic acid, while reactions with bases form oxalates .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyacetic acid is widely used in scientific research due to its exfoliating properties. It is commonly used in dermatology for the treatment of acne and hyperpigmentation . It is also used in the textile industry as a dyeing and tanning agent . In addition, it is employed in the production of emulsion polymers, solvents, and additives for inks and paints .
Oxalic acid is used in various scientific research applications, including the study of plant metabolism and the development of cleaning agents . It is also used in the synthesis of pharmaceuticals and as a reagent in chemical analysis .
Wirkmechanismus
2-Hydroxyacetic acid exerts its effects by penetrating the skin and breaking down the bonds between dead skin cells, allowing them to be exfoliated . It targets the stratum corneum, the outermost layer of the skin, and promotes cell turnover .
Oxalic acid acts as a strong acid and can chelate metal ions, making it effective in cleaning and bleaching applications . It can also inhibit certain enzymes involved in plant metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyacetic acid is similar to other alpha-hydroxy acids, such as lactic acid and citric acid . it is unique in its small molecular size, which allows it to penetrate the skin more effectively . Lactic acid, for example, has a larger molecular size and is less effective at penetrating the skin .
Oxalic acid is similar to other dicarboxylic acids, such as malonic acid and succinic acid . it is unique in its strong acidic nature and ability to chelate metal ions . Malonic acid and succinic acid are weaker acids and do not have the same chelating properties .
Eigenschaften
CAS-Nummer |
9028-71-1 |
|---|---|
Molekularformel |
C4H6O7 |
Molekulargewicht |
166.09 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;oxalic acid |
InChI |
InChI=1S/C2H2O4.C2H4O3/c3-1(4)2(5)6;3-1-2(4)5/h(H,3,4)(H,5,6);3H,1H2,(H,4,5) |
InChI-Schlüssel |
PEPZJNACDBHXCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


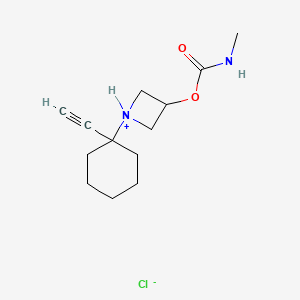

![Formaldehyde, [3H]](/img/structure/B13770156.png)
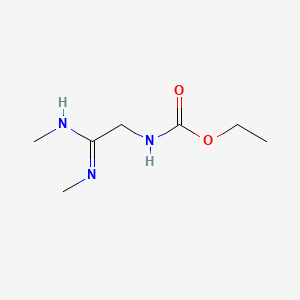
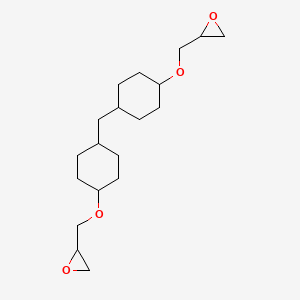
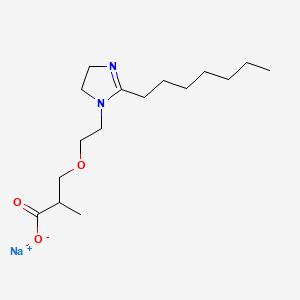
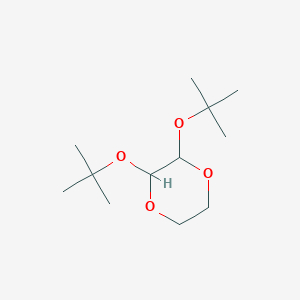

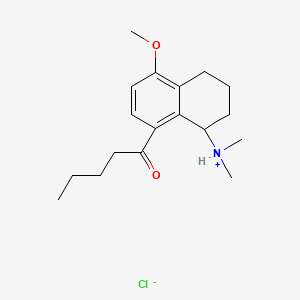
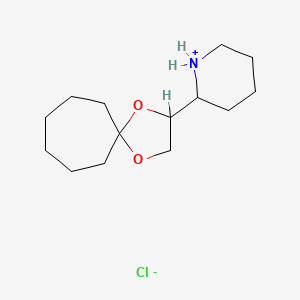

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
